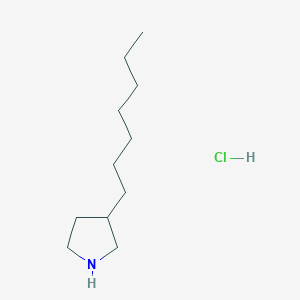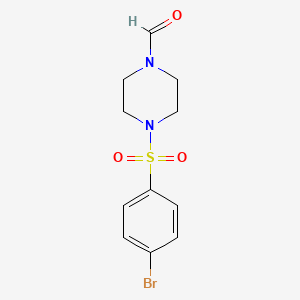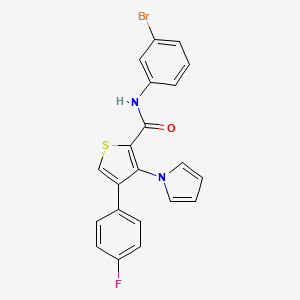
N-(3-bromophenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(3-bromophenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide" is a complex molecule that likely exhibits a range of interesting chemical and physical properties. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds that can help infer some of the characteristics and behaviors of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, starting from commercially available precursors. For instance, the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide was achieved through nucleophilic substitution reactions and ester hydrolysis, with a total yield of 48.8% . Similarly, the synthesis of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide involved the reaction of thiophene-2-carbonyl chloride with thiophen-2-ylmethanamine . These methods suggest that the target compound could also be synthesized through careful selection of starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray diffraction and confirmed with density functional theory (DFT) calculations . For example, the crystal structure of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide was analyzed and compared with DFT results, showing good agreement between experimental and theoretical geometrical parameters . This implies that the molecular structure of the target compound could also be elucidated using similar methods.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored through various analyses. The natural bond orbital (NBO) analysis provides insights into inter- and intramolecular bonding and charge transfer interactions . Additionally, the study of temperature-dependent polymorphism in N-(4-fluorophenyl)-1,5-dimethyl-1H-imidazole-4-carboxamide 3-oxide demonstrates the importance of intermolecular interactions in the crystal state . These studies suggest that the target compound may also exhibit interesting reactivity and intermolecular interactions that could be studied using these techniques.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structures. For instance, the crystal structure analyses of N-(fluorophenyl)pyridinecarboxamides revealed different primary aggregation processes and highlighted the cooperative effects of intra- and intermolecular interactions in the solid state . The polymorphism study of N-(4-fluorophenyl)-1,5-dimethyl-1H-imidazole-4-carboxamide 3-oxide also showed the role of intermolecular contacts in crystal packing . These findings suggest that the physical and chemical properties of the target compound could be similarly influenced by its molecular conformation and intermolecular interactions.
Scientific Research Applications
Synthesis and Chemical Properties
N-(3-bromophenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, due to its complex structure, plays a crucial role in the synthesis of various pharmacologically relevant compounds. The compound's synthesis methodologies and chemical properties have been explored in research aiming at developing efficient and practical approaches for the preparation of intermediates in pharmaceutical synthesis. For example, a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, has been developed to overcome the high costs and toxic hazards associated with previous methods, highlighting the compound's role in facilitating safer and more cost-effective pharmaceutical production processes (Qiu, Gu, Zhang, & Xu, 2009).
Biological Activities and Applications
The biological activities of thiophene derivatives, which share structural similarities with N-(3-bromophenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, have been extensively studied. These activities include potential anticancer, antimicrobial, and antiviral properties, which are crucial for the development of new therapeutic agents. For instance, the evaluation of thiophene analogues of known carcinogens has provided insights into the potential carcinogenicity and biological behavior of such compounds, contributing to the understanding of their safety profile and therapeutic potential (Ashby, Styles, Anderson, & Paton, 1978). Furthermore, the structure-activity relationships of thiophene derivatives have been reviewed, indicating that no general activity pattern can be given, thus emphasizing the need for specific studies to determine the therapeutic potential of individual compounds (Drehsen & Engel, 1983).
Potential for CNS Drug Development
The compound's structural features suggest potential applications in the development of Central Nervous System (CNS) acting drugs. Research has identified functional chemical groups that could serve as lead molecules for synthesizing compounds with CNS activity, highlighting the role of heterocycles with nitrogen, sulfur, and oxygen in forming a significant class of organic compounds for CNS drug development (Saganuwan, 2017).
Supramolecular Chemistry and Material Science
The structural motifs present in N-(3-bromophenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide have implications beyond pharmaceuticals, extending to supramolecular chemistry and material science. These compounds can serve as building blocks for the design of new materials with specific electronic and structural features, enabling applications in nanotechnology, polymer processing, and even in optoelectronic materials (Cantekin, de Greef, & Palmans, 2012).
properties
IUPAC Name |
N-(3-bromophenyl)-4-(4-fluorophenyl)-3-pyrrol-1-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrFN2OS/c22-15-4-3-5-17(12-15)24-21(26)20-19(25-10-1-2-11-25)18(13-27-20)14-6-8-16(23)9-7-14/h1-13H,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWWJFHNZHARLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(SC=C2C3=CC=C(C=C3)F)C(=O)NC4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

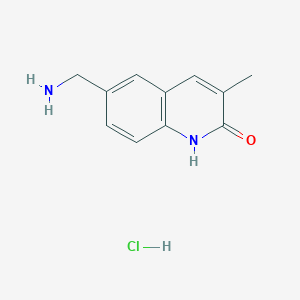
![Lithium;6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2545820.png)
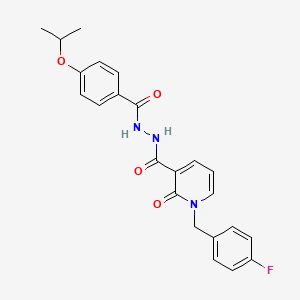
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2545822.png)


![2-{[4-(3-methylbutyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2545825.png)
![N-[2-(3,5-dimethylpiperidin-1-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2545826.png)
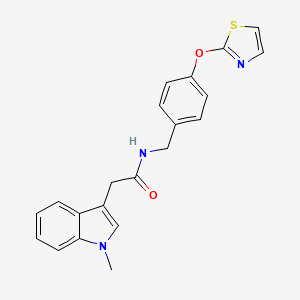

![4-(2-(cyclohex-1-en-1-yl)ethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2545834.png)
![3-(3-chlorobenzyl)-7-hydroxy-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2545837.png)
